molecular formula C9H16O3S B13643694 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid

1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13643694
M. Wt: 204.29 g/mol
InChI Key: VPWHRBNCJJMJCW-UHFFFAOYSA-N
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Description

1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butylthiol with a cyclobutanone derivative, followed by oxidation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sec-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sec-butylthio group may enhance binding affinity to specific proteins, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

  • 1-(Methylthio)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(Ethylthio)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(Propylthio)-3-hydroxycyclobutane-1-carboxylic acid

Uniqueness: 1-(Sec-butylthio)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties compared to its methylthio, ethylthio, and propylthio analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

1-butan-2-ylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O3S/c1-3-6(2)13-9(8(11)12)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

VPWHRBNCJJMJCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1(CC(C1)O)C(=O)O

Origin of Product

United States

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